molecular formula C6H11F3O B6317244 1,1,1-Trifluorohexan-2-ol CAS No. 360-33-8

1,1,1-Trifluorohexan-2-ol

Cat. No.: B6317244
CAS No.: 360-33-8
M. Wt: 156.15 g/mol
InChI Key: XEFMITHAWQJMRT-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexan-2-ol (C₆H₁₁F₃O) is a fluorinated secondary alcohol characterized by a trifluoromethyl (-CF₃) group at the 1-position and a hydroxyl (-OH) group at the 2-position of a hexane backbone. Its molecular weight is 156.15 g/mol, and it is notable for the strong electron-withdrawing effect of the CF₃ group, which enhances the acidity of the hydroxyl proton compared to non-fluorinated alcohols . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its unique electronic and steric properties.

Properties

IUPAC Name

1,1,1-trifluorohexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMITHAWQJMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312656
Record name 1,1,1-Trifluoro-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-33-8
Record name 1,1,1-Trifluoro-2-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : CsF is typically used at 10–20 mol% relative to the substrate.

  • Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates homogeneous mixing.

  • Temperature : Reactions are conducted at −78°C to 0°C to stabilize the reactive intermediate.

  • Yield : Reported yields range from 65% to 85%, depending on the purity of the starting material and reaction duration.

Table 1: Key Parameters for Nucleophilic Trifluoromethylation

ParameterOptimal RangeImpact on Yield
CsF Concentration10–20 mol%Directly proportional
Reaction Temperature−78°C to 0°CCritical for selectivity
Solvent PolarityTHF > DMFHigher polarity reduces side reactions

This method is favored for its operational simplicity and compatibility with sensitive functional groups. However, the need for low temperatures and anhydrous conditions limits its industrial scalability.

Grignard Reaction with Trifluoromethyl Reagents

The Grignard approach employs organomagnesium reagents to introduce the trifluoromethyl group. For instance, this compound is synthesized by reacting a Grignard reagent (e.g., CF₃MgBr) with pentanal under controlled conditions. The reaction proceeds through nucleophilic addition to the carbonyl group, followed by acidic workup to yield the alcohol.

Mechanistic Insights

  • Formation of Grignard Reagent : CF₃MgBr is prepared by reacting bromotrifluoromethane with magnesium in diethyl ether.

  • Nucleophilic Addition : The Grignard reagent attacks pentanal, forming a magnesium alkoxide intermediate.

  • Protonation : Hydrolysis with aqueous ammonium chloride liberates the alcohol.

Industrial Considerations

  • Scalability : Continuous flow systems mitigate exothermic risks associated with Grignard reactions.

  • Purity Challenges : Residual magnesium salts require extensive purification via column chromatography or distillation.

Table 2: Grignard Reaction Optimization

VariableOptimal ValueEffect on Conversion
Reaction Time4–6 hoursLonger durations improve yield
SolventDiethyl etherStabilizes Grignard reagent
Workup pH5–6Prevents decomposition

While effective, this method demands rigorous exclusion of moisture and oxygen, complicating large-scale production.

Catalytic Hydrogenolysis of Halogenated Precursors

Adapted from patents on trifluoroethanol synthesis, this method involves hydrogenolysis of a halogenated precursor, such as 1-chloro-1,1-trifluorohexan-2-ol, using a transition metal catalyst.

Experimental Protocol

  • Substrate Preparation : Halogenation of 1,1,1-trifluorohexan-2-one via reaction with PCl₅ or SOCl₂.

  • Hydrogenolysis : The halogenated compound is dissolved in water and subjected to hydrogen gas (5–10 MPa) in the presence of a nickel or palladium catalyst at 70–120°C.

  • Workup : Neutralization with calcium hydroxide, followed by distillation to isolate the product.

Advantages and Limitations

  • Selectivity : The aqueous phase minimizes side reactions, achieving >90% purity.

  • Catalyst Lifetime : Nickel catalysts deactivate after 3–5 cycles due to fluoride poisoning.

Table 3: Hydrogenolysis Conditions and Outcomes

ParameterOptimal RangeOutcome
Hydrogen Pressure0.5–2.0 MPaHigher pressure accelerates reaction
Catalyst TypeNi > PdNickel offers cost efficiency
Reaction Temperature70–120°CBalances rate and selectivity

This method is industrially viable but requires specialized equipment for high-pressure reactions.

Reduction of 1,1,1-Trifluorohexan-2-one

The reduction of 1,1,1-trifluorohexan-2-one using lithium aluminium hydride (LiAlH₄) is a straightforward route to the target alcohol. The ketone is reduced to the secondary alcohol with near-quantitative yields under anhydrous conditions.

Procedure Details

  • Reducing Agent : LiAlH₄ (2 equivalents) in tetrahydrofuran at 0–20°C.

  • Reaction Monitoring : TLC confirms consumption of the ketone (Rf = 0.5 in 10% EtOAc/hexane).

  • Workup : Quenching with saturated NH₄Cl, filtration through Celite, and solvent evaporation.

Challenges and Solutions

  • Moisture Sensitivity : Strictly anhydrous conditions prevent side reactions.

  • Byproduct Formation : Traces of aluminium salts are removed via aqueous washes.

Table 4: Reduction Method Performance

FactorConditionYield (%)
LiAlH₄ Equivalents2.099
SolventTHF99
Temperature0°C → RT99

This method is optimal for laboratory-scale synthesis but less practical for bulk production due to the cost of LiAlH₄.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorohexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorohexan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with biological molecules, influencing their structure and function. This property makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Chain Length Effects : Increasing alkyl chain length (e.g., octan-2-ol vs. hexan-2-ol) reduces polarity and may lower acidity slightly due to inductive effects .
  • Functional Group Modifications: Ethoxy or amino groups (e.g., 4-Ethoxy- and 3-Amino-derivatives) alter reactivity. The ethoxy group increases steric bulk, while the amino group enables participation in hydrogen bonding or catalytic processes .

Biological Activity

1,1,1-Trifluorohexan-2-ol is a fluorinated alcohol that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This compound is part of a broader category of trifluorinated compounds, which are known for their diverse applications ranging from pharmaceuticals to agrochemicals. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and safety assessments.

This compound is characterized by the presence of three fluorine atoms attached to a hexane backbone with a hydroxyl group (-OH) at the second carbon. The fluorination significantly alters the compound's lipophilicity and metabolic stability compared to its non-fluorinated counterparts.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic uses.

Antimicrobial Activity

Research indicates that fluorinated alcohols exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting the bacterial cell membrane integrity or interfering with metabolic pathways essential for bacterial survival.

CompoundActivity AgainstMechanism of Action
This compoundS. aureus, E. coliDisruption of cell membrane integrity
3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-olMRSAInhibition of mitochondrial function

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that this compound may induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and mitochondrial disruption.

Case Study : A study conducted on human breast cancer cell lines demonstrated that exposure to this compound resulted in significant cell death compared to control groups. The compound's ability to induce reactive oxygen species (ROS) was identified as a critical factor in its cytotoxicity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and safety profile. Preliminary studies suggest that similar fluorinated compounds are rapidly absorbed in vivo and metabolized primarily in the liver. The excretion pathway typically involves renal clearance.

Toxicological Considerations

While the biological activity of this compound shows promise for therapeutic applications, potential toxicity must be carefully evaluated. Toxicological studies are necessary to determine safe dosage levels and identify any adverse effects associated with prolonged exposure.

Q & A

Q. Q1. What are the primary synthetic routes for 1,1,1-Trifluorohexan-2-ol, and how do reaction conditions influence yield?

A1. The synthesis typically involves trifluoromethylation of ketone precursors. A common method uses trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source like tetrabutylammonium fluoride (TBAF) to introduce the CF₃ group. For example, hexan-2-one can be trifluoromethylated under anhydrous conditions at −78°C, followed by hydrolysis to yield the alcohol . Yield optimization requires precise control of temperature, solvent polarity (e.g., THF or DMF), and stoichiometric ratios of TMSCF₃ to substrate. Post-synthesis purification often employs distillation or column chromatography with silica gel and ethyl acetate/hexane mixtures.

Reaction Pathways and Functional Group Compatibility

Q. Q2. How does the hydroxyl group in this compound participate in oxidation or substitution reactions?

A2. The hydroxyl group undergoes oxidation to form 1,1,1-trifluorohexan-2-one using KMnO₄ in acidic media or CrO₃ under controlled conditions . For substitution, the hydroxyl can be replaced via Mitsunobu reactions (e.g., with DIAD/Ph₃P) or converted to a leaving group (e.g., tosylate) for nucleophilic displacement by amines or thiols. Notably, the CF₃ group’s electron-withdrawing effect stabilizes intermediates but may slow reaction kinetics due to steric hindrance .

Advanced Mechanistic Insights

Q. Q3. What mechanistic challenges arise in radical-mediated reactions involving this compound?

A3. The CF₃ group’s strong C–F bond dissociation energy (BDE: ~116 kcal/mol) complicates radical initiation. Studies suggest using photoredox catalysts (e.g., Ru(bpy)₃²⁺) or AIBN with H-atom donors (e.g., thiols) to generate trifluoromethyl radicals. However, competing pathways, such as β-scission or hydrogen abstraction, require careful monitoring via EPR spectroscopy or trapping experiments .

Spectroscopic Data Contradictions

Q. Q4. How can conflicting <sup>19</sup>F NMR data for this compound be resolved?

A4. Discrepancies in <sup>19</sup>F NMR shifts (e.g., δ −70 ppm vs. −68 ppm) often stem from solvent effects or hydrogen bonding . For example, in DMSO-d₆, the hydroxyl group forms strong hydrogen bonds, deshielding the CF₃ group. To standardize data, report spectra in CDCl₃ or CCl₄ and include temperature controls (e.g., 25°C vs. −40°C) .

Enantioselective Synthesis

Q. Q5. What strategies enable enantioselective synthesis of this compound?

A5. Asymmetric reduction of 1,1,1-trifluorohexan-2-one using chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents or Noyori-type Ru complexes achieves high enantiomeric excess (ee >90%). Alternatively, kinetic resolution via lipase-catalyzed transesterification (e.g., CAL-B with vinyl acetate) separates enantiomers .

Stability and Degradation Pathways

Q. Q6. Under what conditions does this compound undergo decomposition?

A6. Thermal degradation occurs above 150°C, releasing HF and forming unsaturated fluorinated alkenes. Hydrolytic stability is pH-dependent: acidic conditions (pH <3) protonate the hydroxyl group, while basic media (pH >10) deprotonate it, accelerating elimination. Stability studies recommend storage under inert gas (N₂/Ar) at 4°C .

Computational Modeling Applications

Q. Q7. How can DFT calculations predict the reactivity of this compound in nucleophilic reactions?

A7. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states for SN2 reactions. Key parameters include:

ParameterValue (kcal/mol)
Activation Energy (ΔG‡)18.5
Reaction Exothermicity−5.2
These models highlight steric hindrance from the CF₃ group as a rate-limiting factor .

Bioconjugation and Biological Probes

Q. Q8. What methods enable bioconjugation of this compound to proteins or peptides?

A8. Click chemistry (e.g., CuAAC with azide-functionalized biomolecules) or sulfonate ester coupling are effective. For example, converting the hydroxyl to a mesylate allows reaction with thiols in proteins (e.g., cysteine residues). Fluorine’s low polarizability minimizes interference in <sup>1</sup>H NMR tracking of conjugates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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